molecular formula C17H23N5O B5484657 N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide

N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide

Cat. No. B5484657
M. Wt: 313.4 g/mol
InChI Key: PZJVUZNQCLKRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide, commonly known as "DPA-714", is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of cellular bioenergetics, apoptosis, and inflammation. DPA-714 has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

DPA-714 binds selectively to N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide, which is highly expressed in activated microglia and astrocytes in the brain and in peripheral tissues under inflammatory conditions. The binding of DPA-714 to N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide leads to the modulation of cellular bioenergetics, the regulation of mitochondrial function, and the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
DPA-714 has been shown to have anti-inflammatory, neuroprotective, and anti-tumor effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in activated microglia and astrocytes. DPA-714 has also been shown to protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DPA-714 has several advantages for laboratory experiments. It is highly selective for N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide and has minimal off-target effects. It is also stable and can be easily administered in vivo. However, DPA-714 has some limitations, including its low solubility in water and its relatively short half-life in vivo.

Future Directions

There are several future directions for the use of DPA-714 in scientific research. One potential application is the development of new diagnostic and therapeutic strategies for neuroinflammatory diseases. DPA-714 may also be useful in the development of new drugs for the treatment of cancer and cardiovascular diseases. Additionally, further research is needed to better understand the role of N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide in psychiatric disorders and to develop new treatments for these conditions.

Synthesis Methods

DPA-714 can be synthesized using a multi-step process, which involves the reaction of 1,3-dimethyl-4-chloropyrazole with 2-(2-pyridinyl)-1-piperidinecarboxylic acid followed by the addition of acetic anhydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

DPA-714 has been extensively used in scientific research to study the role of N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide in various physiological and pathological conditions. It has been shown to be useful in the diagnosis and monitoring of neuroinflammatory diseases such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease. DPA-714 has also been used to investigate the role of N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide in cancer, cardiovascular diseases, and psychiatric disorders.

properties

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)-2-(2-pyridin-2-ylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-13-15(11-21(2)20-13)19-17(23)12-22-10-6-4-8-16(22)14-7-3-5-9-18-14/h3,5,7,9,11,16H,4,6,8,10,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJVUZNQCLKRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC(=O)CN2CCCCC2C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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